molecular formula C7H6FN3OS B8422068 6-Fluoro-2(3H)-benzothiazolon-5-ylhydrazine

6-Fluoro-2(3H)-benzothiazolon-5-ylhydrazine

Cat. No. B8422068
M. Wt: 199.21 g/mol
InChI Key: KTLYINFOABVWON-UHFFFAOYSA-N
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Patent
US05079368

Procedure details

A suspension of 5-amino-6-fluoro-2(3H)-benzothiazolone (12.98 g) in conc. hydrochloric acid (70 g) was cooled to 0° to 5° C., and a saturated aqueous solution of sodium nitrite (5.08 g) was dropwise added thereto at 0 to 5° C., followed by stirring at the same temperature for 30 minutes. The resultant mixture was cooled to -20° C., and a solution of stannous chloride (28.06 g) in conc. hydrochloric acid (30 g) was added thereto all at once, followed by stirring at 0° C. for 2 hours. The reaction mixture was neutralized with potassium hydroxide, a colloidal substance originated from stannous chloride was removed by celite and the resultant solution was extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated to give 6-fluoro-2(3H)-benzothiazolon-5-ylhydrazine (6.60 g).
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
28.06 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:12])=[CH:4][C:5]2[S:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[N:13]([O-])=O.[Na+].[OH-].[K+]>Cl>[F:12][C:3]1[C:2]([NH:1][NH2:13])=[CH:11][C:6]2[NH:7][C:8](=[O:10])[S:9][C:5]=2[CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12.98 g
Type
reactant
Smiles
NC=1C(=CC2=C(NC(S2)=O)C1)F
Name
Quantity
70 g
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
5.08 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stannous chloride
Quantity
28.06 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° to 5° C.
CUSTOM
Type
CUSTOM
Details
at 0 to 5° C.
STIRRING
Type
STIRRING
Details
by stirring at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed by celite
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC2=C(NC(S2)=O)C=C1NN
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.